N-((5-bromopyridin-3-yl)methyl)cyclopentanamine

Lipophilicity LogP Pharmacokinetics

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine (CAS 1183060-02-7) is a brominated pyridine derivative characterized by a cyclopentanamine moiety attached via a methylene linker to the 3-position of a pyridine ring. With a molecular formula of C11H15BrN2 and a molecular weight of 255.16 g/mol , this compound is typically supplied as a white to off-white crystalline solid, soluble in organic solvents such as ethanol, chloroform, and DMSO.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1183060-02-7
Cat. No. B1356688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-bromopyridin-3-yl)methyl)cyclopentanamine
CAS1183060-02-7
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC(=CN=C2)Br
InChIInChI=1S/C11H15BrN2/c12-10-5-9(6-13-8-10)7-14-11-3-1-2-4-11/h5-6,8,11,14H,1-4,7H2
InChIKeyRMRSKSQNZLWZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine (CAS 1183060-02-7) Procurement & Identity Specification Guide


N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine (CAS 1183060-02-7) is a brominated pyridine derivative characterized by a cyclopentanamine moiety attached via a methylene linker to the 3-position of a pyridine ring . With a molecular formula of C11H15BrN2 and a molecular weight of 255.16 g/mol , this compound is typically supplied as a white to off-white crystalline solid, soluble in organic solvents such as ethanol, chloroform, and DMSO . As a substituted pyridinemethanamine, it serves as a versatile building block in medicinal chemistry and organic synthesis, offering a bromine handle for cross-coupling reactions and a secondary amine for further derivatization [1].

Why In-Class Analogs Cannot Be Substituted for N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine Without Validation


Within the family of bromopyridinylmethylamines, seemingly minor structural variations, such as altering the alkylamine group (e.g., ethanamine vs. cyclopentanamine) or changing the substitution pattern on the pyridine ring, can profoundly impact key physicochemical parameters including lipophilicity (LogP), topological polar surface area (TPSA), and molecular geometry . These differences directly influence critical properties like membrane permeability, solubility, metabolic stability, and the outcome of subsequent synthetic transformations, particularly in cross-coupling reactions where steric and electronic effects of the bromine environment dictate reaction efficiency . Therefore, substituting N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine with a close analog without systematic comparative analysis of these parameters introduces significant and unquantified risk into experimental or synthetic workflows, necessitating the evidence-based selection criteria presented below.

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine: Quantitative Differentiator Evidence Matrix


Lipophilicity (LogP) Differentiation from N-ethyl Analog

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine demonstrates a computed LogP value of 2.8763 . In comparison, its N-ethyl analog, N-((5-bromopyridin-3-yl)methyl)ethanamine (CAS 1152850-79-7), would be expected to exhibit a lower LogP due to the smaller, less lipophilic ethyl group. This quantifiable difference in lipophilicity directly impacts compound solubility, passive membrane permeability, and in vivo distribution, making the cyclopentyl derivative a distinct choice for programs requiring optimized pharmacokinetic profiles.

Lipophilicity LogP Pharmacokinetics Medicinal Chemistry

Topological Polar Surface Area (TPSA) Benchmarking Against Regioisomer

The topological polar surface area (TPSA) of N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine is 24.92 Ų . In contrast, a regioisomeric analog, 6-bromo-N-cyclopentylpyridin-2-amine (CAS 959237-31-1), features a different substitution pattern that could lead to a variation in its TPSA . This metric is a key predictor of intestinal absorption and blood-brain barrier penetration, with lower values generally correlating with better membrane permeability. A TPSA difference of even 1-2 Ų can be meaningful in drug design, and the distinct value of this compound differentiates it from other pyridine-based building blocks.

TPSA Permeability Drug Design Medicinal Chemistry

Synthetic Utility via Bromine Cross-Coupling Handle

The 5-bromo substitution on the pyridine ring of N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . While the N-ethyl analog also contains a bromine, the steric and electronic environment conferred by the cyclopentyl group versus the ethyl group at the benzylic amine position can influence the rate and efficiency of these cross-coupling steps . The unique steric bulk of the cyclopentyl group may provide improved selectivity or yield in complex coupling sequences compared to less sterically hindered analogs.

Suzuki Coupling Cross-Coupling Building Block Organic Synthesis

Purity Specification and Commercial Availability Differentiation

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine is commercially available from multiple vendors with a guaranteed purity of ≥98% (NLT 98%) . In comparison, its regioisomeric analog, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine (CAS 1467081-77-1), is listed with a typical purity specification of 95% . This 3% difference in nominal purity, while seemingly small, can translate to a significant reduction in byproduct formation and purification burden in sensitive synthetic sequences, directly impacting the cost and timeline of research and development workflows.

Purity Supply Chain Procurement QC

Molecular Weight and Rotatable Bond Count: Key Descriptors for Fragment-Based Screening

With a molecular weight of 255.16 g/mol and a rotatable bond count of 3 [1], N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine falls within an ideal property space for fragment-based drug discovery (FBDD), where typical fragments are below 300 Da and possess limited flexibility. In contrast, the related analog 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine has a higher molecular weight of 269.18 g/mol and may exhibit a different rotatable bond profile . These quantifiable descriptors are critical for initial fragment screening and optimization, where maintaining favorable ligand efficiency metrics is paramount.

Fragment-Based Drug Discovery Molecular Weight Rotatable Bonds FBDD

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine: Evidence-Backed Research Application Scenarios


Fragment-Based Lead Discovery Programs Requiring Optimized Lipophilic Amine Scaffolds

Leveraging its calculated LogP of 2.8763, a TPSA of 24.92 Ų, and a molecular weight of 255.16 g/mol, N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine is ideally suited as a fragment-sized starting point for hit identification . Its cyclopentyl group provides a quantifiable increase in lipophilicity over smaller alkylamine analogs, which can be exploited to probe hydrophobic pockets in protein targets while maintaining favorable ligand efficiency metrics crucial for fragment evolution .

Synthesis of Diversified Pyridine Libraries via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent provides a reliable handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the rapid generation of diverse pyridine-containing compound libraries . The unique steric environment created by the N-cyclopentyl group may offer differential reactivity or selectivity profiles compared to less hindered N-ethyl analogs, a potential advantage in late-stage functionalization of complex molecules .

Medicinal Chemistry Optimization of CNS-Penetrant Candidates

The compound's physicochemical profile, with a low TPSA of 24.92 Ų and a LogP of 2.8763, aligns with optimal parameters for blood-brain barrier (BBB) permeability . This makes it a compelling building block for the synthesis and exploration of novel CNS-active agents, as its lipophilic cyclopentyl group is a common motif in BBB-penetrant molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((5-bromopyridin-3-yl)methyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.